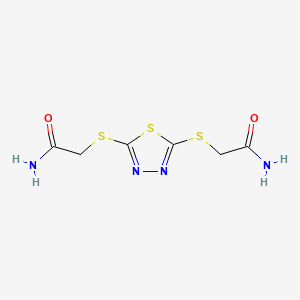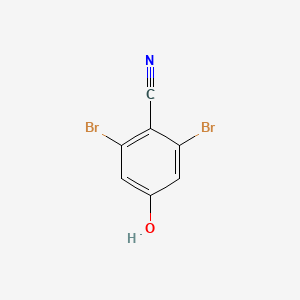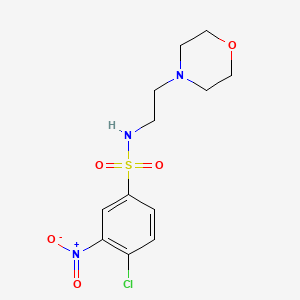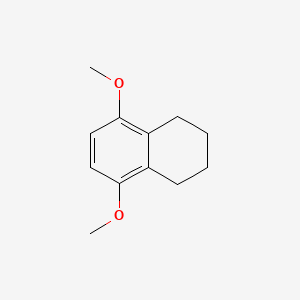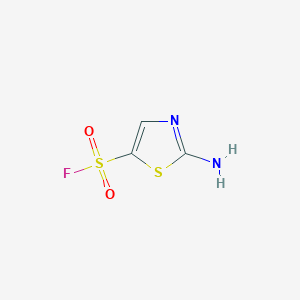![molecular formula C8H7ClN2O B3033116 (2-chloro-1H-benzo[d]imidazol-6-yl)methanol CAS No. 857070-66-7](/img/structure/B3033116.png)
(2-chloro-1H-benzo[d]imidazol-6-yl)methanol
概要
説明
(2-chloro-1H-benzo[d]imidazol-6-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological and chemical properties
作用機序
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties . They have been found to interact with various enzymes such as cyclooxygenase-2 (COX-2), and they can bind to DNA grooves .
Mode of Action
It’s believed to inhibit the activity of certain enzymes, such as cox-2. This enzyme is responsible for the production of pro-inflammatory molecules, and by inhibiting its activity, the compound is thought to reduce inflammation and the associated symptoms. Additionally, it has been found to bind to DNA grooves and has peroxide-mediated DNA-cleavage properties .
Biochemical Pathways
For instance, they can affect the pathways involved in inflammation by inhibiting the activity of COX-2. They can also interact with DNA, potentially affecting the pathways involved in DNA replication and transcription .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
The compound has been found to have a variety of biological activities. In animal studies, it has been found to reduce inflammation, oxidative stress, and DNA damage. It has also been found to reduce the growth of cancer cells in vitro and to inhibit the metastasis of certain types of cancer cells.
生化学分析
Biochemical Properties
(2-chloro-1H-benzo[d]imidazol-6-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes . Additionally, this compound can bind to specific receptors on the cell surface, influencing cell signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . These changes in gene expression can have significant effects on cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and regulation . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response . Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and overall cellular metabolism. These interactions highlight the compound’s potential impact on metabolic pathways and its role in regulating cellular energy balance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-1H-benzo[d]imidazol-6-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
(2-chloro-1H-benzo[d]imidazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding benzimidazole derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (2-chloro-1H-benzo[d]imidazol-6-yl)carboxylic acid, while substitution of the chloro group with an amine can produce (2-amino-1H-benzo[d]imidazol-6-yl)methanol .
科学的研究の応用
(2-chloro-1H-benzo[d]imidazol-6-yl)methanol has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural similarity to biologically active molecules.
類似化合物との比較
Similar Compounds
(2-chloro-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with the hydroxymethyl group at a different position.
(2-chloro-1H-benzo[d]imidazol-5-yl)methanol: Similar structure but with the chloro group at a different position.
(2-chloro-1H-benzo[d]imidazol-4-yl)methanol: Similar structure but with both the chloro and hydroxymethyl groups at different positions.
Uniqueness
The uniqueness of (2-chloro-1H-benzo[d]imidazol-6-yl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group at the 2-position and the hydroxymethyl group at the 6-position can result in distinct interactions with molecular targets and different physicochemical properties compared to other similar compounds .
特性
IUPAC Name |
(2-chloro-3H-benzimidazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8-10-6-2-1-5(4-12)3-7(6)11-8/h1-3,12H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZZPVUEIUQVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647358 | |
| Record name | (2-Chloro-1H-benzimidazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857070-66-7 | |
| Record name | (2-Chloro-1H-benzimidazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


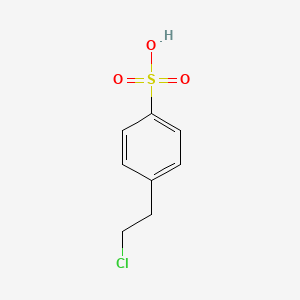
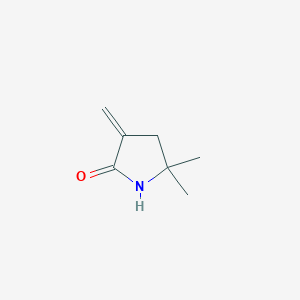
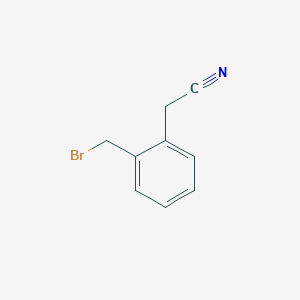

![4-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B3033043.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3033044.png)
